
4-Butatrienyl-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butatrienyl-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a butatrienyl group attached to the nitrogen atom of N,N-dimethylaniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butatrienyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with a suitable butatrienyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butatrienyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the butatrienyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
4-Butatrienyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butatrienyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The butatrienyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.
N-Methylaniline: An aniline derivative with one methyl group attached to the nitrogen atom.
Aniline: The parent compound with no alkyl groups attached to the nitrogen atom.
Comparison: 4-Butatrienyl-N,N-dimethylaniline is unique due to the presence of the butatrienyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propiedades
Número CAS |
918530-19-5 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
InChI |
InChI=1S/C12H13N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h6-10H,1H2,2-3H3 |
Clave InChI |
VRLNTCCSTKSOSJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


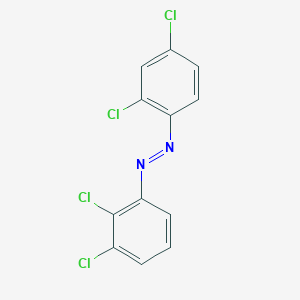
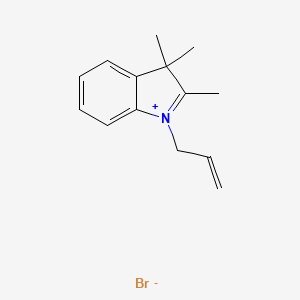
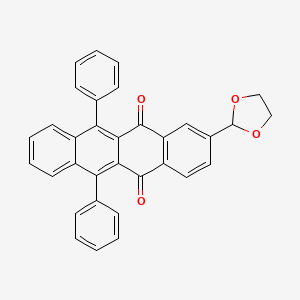
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
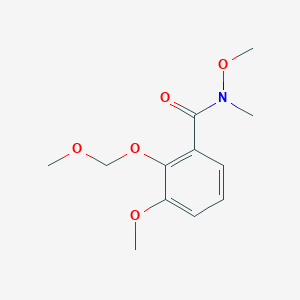
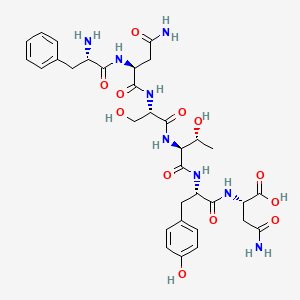
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)

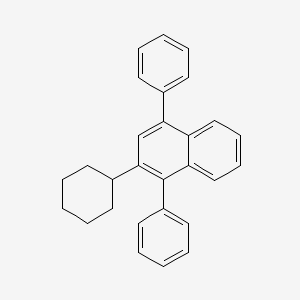
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)


![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
